![molecular formula C15H14Cl2O3 B5065836 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5065836.png)

2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

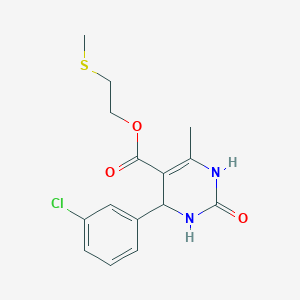

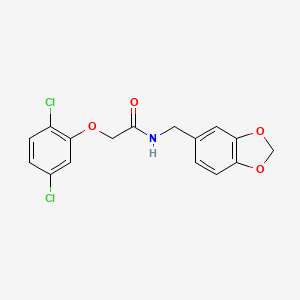

2,4-Dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is a chemical compound with potential applications in various fields of chemistry and materials science. Its structure comprises methoxyphenoxy and dichlorobenzene groups, indicating its possible utility in organic synthesis and polymer chemistry.

Synthesis Analysis

The synthesis of related benzocycloheptene derivatives involves the addition of dichlorocarbene, generated by a phase-transfer reaction, to specific ethoxynaphthalene precursors. This process yields compounds from which benzocycloheptenone derivatives can be derived in preparative yield, suggesting a methodology that might be adaptable for synthesizing 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene or related compounds (Uyehara et al., 1979).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been analyzed through various spectroscopic and crystallographic methods. For instance, the structure of 4-(4-methoxyphenoxy)benzaldehyde, synthesized via nucleophilic addition, reveals significant dihedral angles between the benzene rings and supramolecular layer formation in crystals, which could provide insights into the structural characteristics of our compound of interest (Schäfer et al., 2015).

Chemical Reactions and Properties

Chemical properties of related compounds, such as the electrochemical reduction of methyl triclosan (a derivative of triclosan with similarities to 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene), highlight the reactivity of such molecules towards reduction at glassy carbon cathodes. This study indicates potential pathways for the environmental breakdown or synthetic modification of related compounds (Peverly et al., 2014).

Physical Properties Analysis

The physical properties of compounds structurally similar to 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, such as solvate structures and crystallization behavior, have been detailed in studies like the one on 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate. These findings contribute to understanding the solubility, stability, and crystalline forms that could be expected for our compound of interest (Ha, 2012).

Chemical Properties Analysis

The study on the electrochemical reduction of methyl triclosan also sheds light on the chemical properties of dichloro-methoxyphenoxy benzene derivatives. The identification of various reduction products underscores the compound's reactivity and potential for undergoing transformations under specific conditions (Peverly et al., 2014).

Mecanismo De Acción

The mechanism of action for similar compounds often involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Propiedades

IUPAC Name |

2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(16)10-12(13)17/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJBDXAJSNHHBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)

![17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065778.png)

![3-chloro-4-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5065786.png)

![4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)

![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5065802.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5065810.png)

![ethyl 5-(1H-indol-5-ylcarbonyl)-1-(3,3,3-trifluoropropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5065821.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5065844.png)